4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction is usually carried out under microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times. Additionally, solvent- and catalyst-free methods are preferred for their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution of the chloro group results in various derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- N-(7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide
Uniqueness
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chloro substituent allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-3-2-4-6-14)20(25)24-21(27)15-7-8-16(22)17(12-15)26(28)29/h2-12H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAQLZLIQOHNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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